2-Amino-6-chlorobenzothiazole

Beschreibung

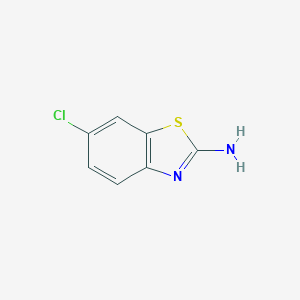

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXKIDUTPOHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059120 | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-24-9 | |

| Record name | 2-Amino-6-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Amino-6-chlorobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, synthesis, and the development of novel benzothiazole (B30560) derivatives.

Core Chemical and Physical Properties

2-Amino-6-chlorobenzothiazole is a substituted benzothiazole, a bicyclic heterocyclic system, that presents as an off-white to light beige or pale cream crystalline powder.[1][2] Its chemical stability under normal temperature and pressure makes it a reliable synthon in various chemical transformations.[3]

The key physicochemical properties of 2-Amino-6-chlorobenzothiazole are summarized in the table below, providing a consolidated reference for laboratory and computational applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂S | [1][4][5][6] |

| Molecular Weight | 184.65 g/mol | [5][6] |

| Melting Point | 196.5-201 °C | [1][2] |

| Appearance | Off-white to light beige crystalline powder | [1][2] |

| Solubility | Insoluble in water.[3] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] | [3][7] |

| Assay | ≥98.5% (GC) | [2] |

Structural Information

The structural identity of 2-Amino-6-chlorobenzothiazole is well-defined by various chemical identifiers and representations, which are crucial for database searches, structural analysis, and molecular modeling.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-chloro-1,3-benzothiazol-2-amine | [2][6] |

| CAS Number | 95-24-9 | [1][4][5][6] |

| SMILES String | Nc1nc2ccc(Cl)cc2s1 | [5] |

| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [2][4] |

The molecular structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at position 2 and a chlorine atom at position 6. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for more complex molecules.

Caption: Chemical structure of 2-Amino-6-chlorobenzothiazole.

Experimental Protocols: Synthesis

The synthesis of 2-Amino-6-chlorobenzothiazole can be achieved through several established methods. A classical and widely cited approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen.

Classical Synthesis from 4-chloroaniline (B138754)

This method is a common route for the preparation of 6-substituted 2-aminobenzothiazoles.

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a precipitate forms.

-

Filter the precipitate, wash it thoroughly with water, and allow it to dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-Amino-6-chlorobenzothiazole.

Synthesis from 4-chlorophenylthiourea

An alternative method utilizes 4-chlorophenylthiourea as the starting material.[8]

Materials:

-

4-chlorophenylthiourea

-

Sulfuryl chloride (SO₂Cl₂)

-

Ammonia (B1221849) solution (25%)

Procedure:

-

Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.

-

Add sulfuryl chloride uniformly to the suspension at a temperature of 40-45 °C over approximately 3 hours.

-

After the gas evolution ceases, remove the chlorobenzene by steam distillation.

-

Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

-

The crude 2-Amino-6-chlorobenzothiazole will agglomerate. Decant the aqueous layer.

-

Dry the crude product. Further purification can be achieved by recrystallization.

Caption: A generalized workflow for the synthesis of 2-Amino-6-chlorobenzothiazole.

Reactivity and Potential Applications

2-Amino-6-chlorobenzothiazole is a versatile intermediate in organic synthesis. The amino group at the 2-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.

Derivatives of 2-aminobenzothiazole (B30445) have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anthelmintic agents.[9][10] Specifically, substituted 2-aminobenzothiazoles have been shown to interact with biological targets such as the PI3K/Akt and EGFR signaling pathways, which are often dysregulated in cancer.[11][12] While the specific biological activity and signaling pathway involvement of 2-Amino-6-chlorobenzothiazole itself are subjects of ongoing research, its structural motif is a key component in the design of new therapeutic agents.

This document provides a foundational understanding of 2-Amino-6-chlorobenzothiazole. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its utility in science and industry.

References

- 1. 2-Amino-6-chlorobenzothiazole | 95-24-9 [chemicalbook.com]

- 2. H27877.06 [thermofisher.com]

- 3. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 5. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]

- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-chlorobenzothiazole | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. prepchem.com [prepchem.com]

- 9. saspublishers.com [saspublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-6-chlorobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-6-chlorobenzothiazole, a crucial intermediate in the development of various pharmacologically active molecules. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of 2-Amino-6-chlorobenzothiazole predominantly proceeds through two well-established routes, both originating from 4-chloroaniline (B138754). The key intermediate in the most common pathway is N-(4-chlorophenyl)thiourea, which is subsequently cyclized to form the target benzothiazole (B30560) ring. A more direct approach involves a one-pot reaction from 4-chloroaniline.

Pathway 1: Synthesis via N-(4-chlorophenyl)thiourea Intermediate

This two-step pathway first involves the synthesis of N-(4-chlorophenyl)thiourea from 4-chloroaniline, followed by an oxidative cyclization to yield 2-Amino-6-chlorobenzothiazole.

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

The formation of N-(4-chlorophenyl)thiourea can be achieved by reacting 4-chloroaniline with a thiocyanate (B1210189) salt in the presence of an acid. One documented method involves the reaction of 4-chloroaniline with ammonium (B1175870) thiocyanate in the presence of hydrochloric acid, which is refluxed for one hour.[1]

Step 2: Cyclization of N-(4-chlorophenyl)thiourea

The subsequent cyclization of the thiourea (B124793) intermediate is a critical step and can be accomplished through several methods, most notably using sulfuryl chloride or a combination of sulfuric acid and a bromide source.

Method 2a: Cyclization using Sulfuryl Chloride

In this method, N-(4-chlorophenyl)thiourea is suspended in a solvent such as chlorobenzene (B131634), and sulfuryl chloride is added.[2] The reaction proceeds with the evolution of gas. Following the reaction, the solvent is removed, and the resulting 2-amino-6-chlorobenzothiazolium chloride is neutralized with an ammonia (B1221849) solution to precipitate the crude product.[2] For a quantitative cyclization, at least one mole of sulfuryl chloride per mole of the phenylthiourea (B91264) is required, with a 10 to 100% excess being favorable in practice.[3]

Method 2b: Cyclization using Sulfuric Acid and Hydrogen Bromide

An alternative cyclization process involves dissolving N-(4-chlorophenyl)thiourea in concentrated sulfuric acid, followed by the addition of a hydrogen bromide solution.[4] The reaction mixture is heated to facilitate the ring closure. The product is then precipitated as its sulfate (B86663) salt.[4]

Pathway 2: One-Pot Synthesis from 4-Chloroaniline

A more direct route to 2-aminobenzothiazoles involves the reaction of an aniline (B41778) derivative with potassium thiocyanate and bromine in acetic acid.[5][6] This method, often referred to as the Hugershoff synthesis, proceeds via an in-situ formation of a thiocyanogen (B1223195) intermediate which then reacts with the aniline.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols for the key synthesis steps.

Table 1: Synthesis of N-(4-chlorophenyl)thiourea

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-chloroaniline | Ammonium thiocyanate, HCl | Water | Reflux | 1 h | 85% | [1] |

Table 2: Cyclization of N-(4-chlorophenyl)thiourea to 2-Amino-6-chlorobenzothiazole

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| N-(4-chlorophenyl)thiourea | Sulfuryl chloride | Chlorobenzene | 40-45 °C | 3 h | 67.4% | [2] |

| N-(4-chlorophenyl)thiourea | H₂SO₄, HBr solution | - | 45-70 °C | 7.5 h | 87.7% (as sulfate salt) | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole via Sulfuryl Chloride Cyclization[2]

Step 1: Preparation of N-(4-chlorophenyl)thiourea

-

While a specific protocol for the synthesis of N-(4-chlorophenyl)thiourea is not detailed in this particular source, a general method involves reacting 4-chloroaniline with ammonium thiocyanate.[1]

Step 2: Cyclization

-

Suspend 186.5 parts of N-(4-chlorophenyl)thiourea in 850 parts of chlorobenzene with stirring.

-

Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45 °C.

-

After the initial gas evolution ceases, remove the chlorobenzene by steam distillation.

-

Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution.

-

The crude 2-Amino-6-chlorobenzothiazole will agglomerate. Decant the liquid and dry the product. This yields 146.3 parts of the crude product (approximately 85% purity), which corresponds to a 67.4% yield of the pure compound.[2]

Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole Sulfate via Sulfuric Acid Cyclization[4]

-

Dissolve 108.3 g of N-(4-chlorophenyl)thiourea (with a dry matter content of 86.1%) in 320 g of 100% sulfuric acid at 20 °C.

-

Continuously add 6 g of a 48% strength hydrogen bromide solution over the course of 3 hours.

-

Maintain the temperature at 45-50 °C for 1.5 hours, and then increase it to 65-70 °C for 6 hours.

-

Cool the solution to 20 °C and add 250 ml of methanol. The temperature will rise to approximately 70 °C.

-

Cool the mixture back to 20 °C and filter it using suction.

-

Wash the filter residue three times with 150 ml of acetone (B3395972) each time and then air-dry the product. This procedure yields 122.6 g of 2-amino-6-chlorobenzothiazole sulfate, which corresponds to an 87.7% yield.[4]

Visualized Synthesis Pathways

The following diagrams illustrate the core synthesis pathways for 2-Amino-6-chlorobenzothiazole.

Caption: Pathway 1: Two-step synthesis via a thiourea intermediate.

Caption: Pathway 2: One-pot synthesis from 4-chloroaniline.

References

- 1. 4-Chloroanilinium thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-6-chlorobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological properties. The introduction of a chlorine atom at the 6-position of this heterocyclic system has been shown to modulate and often enhance its biological profile. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-amino-6-chlorobenzothiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer Activity

Derivatives of 2-amino-6-chlorobenzothiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative 2-amino-6-chlorobenzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | 6-Position Substituent | Other Key Substitutions | Cell Line | IC50 (µM) | Reference |

| OMS14 | Chloro | Piperazine-4-nitroaniline | A549 (Lung) | 22.13 | [1] |

| OMS14 | Chloro | Piperazine-4-nitroaniline | MCF-7 (Breast) | 33.78 | [1] |

| Derivative 51 | Chloro | Dichlorophenyl | HOP-92 (Non-small cell lung) | 0.0718 | [2][3] |

| C2 | Chloro | Di(2-amino-6-chlorobenzothiazole)dichloridopalladate(II) | Colorectal Carcinoma | Not specified, but showed cytotoxic activity | [4] |

Signaling Pathways in Anticancer Action

Several signaling pathways are implicated in the anticancer effects of 2-aminobenzothiazole derivatives. These compounds have been shown to modulate pathways such as PI3K/Akt/mTOR, EGFR, JAK/STAT, and MAPK/ERK, which are frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Certain 2-aminobenzothiazole derivatives can inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[5][6]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[7][8] Its overactivation is a common feature in many cancers. Small molecule inhibitors, including some benzothiazole derivatives, can block EGFR signaling.[9]

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival.[1][10][11]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[2][12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Certain 2-amino-6-chlorobenzothiazole derivatives have exhibited potent anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a 2-amino-6-chlorobenzothiazole derivative, as measured by the carrageenan-induced paw edema model.

| Compound ID | Dose | Time (hours) | % Inhibition of Edema | Reference |

| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Not specified | 3 | Significant anti-inflammatory activity | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Amino-6-chlorobenzothiazole derivatives have shown promise as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.

Quantitative Antimicrobial Data

The table below summarizes the in vitro antimicrobial activity of 2-amino-6-chlorobenzothiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative of 2-amino-6-chlorobenzothiazole | Aspergillus flavus | Moderate to good | [13] |

| Derivative of 2-amino-6-chlorobenzothiazole | Candida albicans | Weak | [13] |

| Derivative of 2-amino-6-chlorobenzothiazole | Gram-positive bacteria | Moderate to good | [13] |

| Derivative of 2-amino-6-chlorobenzothiazole | Gram-negative bacteria | Moderate to good | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of 2-Amino-6-chlorobenzothiazole

A common method for the synthesis of 2-amino-6-chlorobenzothiazole involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in the presence of bromine in glacial acetic acid.[14] A more specific protocol involves suspending 4-chlorophenylthiourea in chlorobenzene (B131634) and adding sulfuryl chloride.[3] The resulting 2-amino-6-chlorobenzothiazolium chloride is then neutralized to yield the final product.[3]

General Experimental Workflow for Synthesis

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

-

Compound Treatment: Treat the cells with various concentrations of the 2-amino-6-chlorobenzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

MTT Assay Workflow

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13][19][20]

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (2-amino-6-chlorobenzothiazole derivatives) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.[21][22]

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13][21]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Disk Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar (B569324) plate.[23][24][25]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a sterile broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a Petri dish.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the 2-amino-6-chlorobenzothiazole derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

2-Amino-6-chlorobenzothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies against cancer, inflammation, and microbial infections warrants further investigation and development. The structure-activity relationship studies, coupled with a deeper understanding of their molecular mechanisms of action, will be instrumental in designing and synthesizing more potent and selective therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. inotiv.com [inotiv.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchhub.com [researchhub.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. asm.org [asm.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole (B30445) core, a heterocyclic scaffold composed of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 2-aminobenzothiazole compounds, with a focus on their role in modern drug development.

Historical Perspective: From Obscure Synthesis to a Privileged Scaffold

The journey of 2-aminobenzothiazole began over a century ago with its initial chemical synthesis. In 1901, Arthur Hugerschoff reported a method for the preparation of 2-aminobenzothiazole derivatives through the cyclization of phenylthioureas in the presence of bromine. For decades, these compounds remained largely a chemical curiosity. It wasn't until the 1950s that the biological potential of the 2-aminobenzothiazole scaffold was first hinted at through investigations into the muscle relaxant properties of some of its derivatives. This initial discovery sparked broader interest, leading to the exploration of this chemical class for a variety of therapeutic applications. The subsequent decades witnessed an explosion of research, revealing a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, firmly establishing the 2-aminobenzothiazole moiety as a cornerstone in drug discovery.

Synthetic Methodologies: Crafting the Core Structure

The synthetic accessibility of the 2-aminobenzothiazole scaffold has been a key driver of its widespread use in medicinal chemistry. A variety of methods have been developed for its construction, ranging from classical reactions to modern catalytic approaches.

Classical Synthesis: The Hugerschoff Reaction

The Hugerschoff reaction remains a fundamental and widely utilized method for the synthesis of 2-aminobenzothiazoles. This reaction involves the oxidative cyclization of an arylthiourea using an oxidizing agent, typically bromine, in an acidic medium like acetic acid.

Experimental Protocol: Hugerschoff Synthesis of 2-Amino-6-ethoxybenzothiazole

-

Materials: 4-ethoxyaniline, ammonium (B1175870) thiocyanate (B1210189), glacial acetic acid, bromine.

-

Procedure:

-

A solution of 4-ethoxyaniline (0.1 mol) in glacial acetic acid (50 mL) is prepared in a flask.

-

Ammonium thiocyanate (0.3 mol) is added to the solution, and the mixture is stirred until all solids dissolve.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The mixture is then poured into ice-cold water (500 mL), leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then neutralized with a dilute solution of sodium bisulfite to remove any excess bromine.

-

The solid is washed again with water and dried.

-

The crude product is recrystallized from ethanol (B145695) to yield pure 2-amino-6-ethoxybenzothiazole.

-

Modern Synthetic Approaches: Copper-Catalyzed Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of 2-aminobenzothiazoles, often offering milder reaction conditions, higher yields, and broader substrate scope. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have proven to be a particularly efficient and practical route.[1][2][3][4]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazole

-

Materials: 2-iodoaniline (B362364), potassium isothiocyanate, copper(I) iodide (CuI), N,N-dimethylformamide (DMF), potassium carbonate (K2CO3).

-

Procedure:

-

To a reaction vessel, add 2-iodoaniline (1 mmol), potassium isothiocyanate (1.2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).

-

Add DMF (5 mL) as the solvent.

-

The reaction mixture is heated to 120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole.

-

Biological Activities and Therapeutic Applications

The 2-aminobenzothiazole scaffold has been incorporated into a vast number of molecules with a wide array of biological activities.

Anticancer Activity

A significant focus of research on 2-aminobenzothiazole derivatives has been in the field of oncology. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines and have been shown to target several key signaling pathways implicated in cancer progression.

Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound/Series | Target(s) | Cancer Cell Line | IC50 (µM) |

| Series 1 | PI3K/mTOR | MCF-7 (Breast) | 1.8 - 7.2 |

| A549 (Lung) | 3.9 - 10.5 | ||

| HCT-116 (Colon) | 7.44 - 9.99 | ||

| Series 2 | VEGFR-2 | HepG2 (Liver) | 3.84 - 5.61 |

| OMS5 & OMS14 | PI3Kδ | MCF-7 (Breast) | 22.13 - 61.03 |

| A549 (Lung) | 22.13 - 61.03 | ||

| Compound 10 | EGFR | - | 0.0947 |

| Compound 11 | EGFR | - | 0.054 |

| Compound 13 | EGFR | HCT116 (Colon) | 6.43 |

| A549 (Lung) | 9.62 | ||

| A375 (Melanoma) | 8.07 | ||

| Compound 37 | CDK2 | - | 0.0378 |

| Compound 38 | CDK2 | - | 0.0217 |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), complete culture medium, 2-aminobenzothiazole test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Compound 18 | E. coli | 6-8 | C. albicans | 4-9 |

| P. aeruginosa | 6-8 | A. niger | 4-9 | |

| Compound 20 | S. aureus | 6-8 | C. albicans | 3-4 |

| B. subtilis | 6-8 | A. niger | 3-4 | |

| Compound 1n | - | - | C. albicans | 4-8 |

| - | - | C. parapsilosis | 4-8 | |

| - | - | C. tropicalis | 4-8 | |

| Compound 1o | - | - | C. albicans | 4-8 |

| - | - | C. parapsilosis | 4-8 | |

| - | - | C. tropicalis | 4-8 | |

| Series 5c, 5h | E. coli | 3.25 | - | - |

| Series 5k | P. aeruginosa | 3.25 | - | - |

| B. cereus | 3.25 | - | - | |

| Series 5e, 5g, 5k | - | - | A. niger | 6.25 |

| - | - | A. fumigatus | 6.25 | |

| - | - | A. flavus | 6.25 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 2-aminobenzothiazole test compounds, sterile saline, 0.5 McFarland standard.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

| Compound | Target/Assay | % Inhibition / IC50 |

| AK 1a | Carrageenan-induced paw edema | 71.70% |

| AK 1b | Carrageenan-induced paw edema | 79.40% |

| AK 1f | Carrageenan-induced paw edema | 71.70% |

| G10 | COX-1 | IC50 = 5.0 µM |

| COX-2 | IC50 = 10 µM | |

| G11 | COX-1 | IC50 = 5.0 µM |

| COX-2 | IC50 = 10 µM |

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

-

Materials: Macrophage cell line (e.g., RAW 264.7), DMEM, 2-aminobenzothiazole test compounds, Lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Culture RAW 264.7 cells in 24-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

-

Incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

-

Modulation of Key Signaling Pathways

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with and modulate various intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Numerous 2-aminobenzothiazole derivatives have been developed as potent inhibitors of this pathway, targeting different isoforms of PI3K or the downstream kinase mTOR.[5]

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an important therapeutic target. Certain 2-aminobenzothiazole derivatives have been identified as potent EGFR inhibitors.[6][7][8]

Caption: Simplified EGFR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-angiogenic strategy in cancer therapy. Several 2-aminobenzothiazole derivatives have been developed as VEGFR-2 inhibitors.[9][10][11]

References

- 1. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cda-amc.ca [cda-amc.ca]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-6-chlorobenzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and dye manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of 2-Amino-6-chlorobenzothiazole can be ascertained through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 1H | H-4 |

| 7.64 | d | 1H | H-7 |

| 7.26 | dd | 1H | H-5 |

| 7.20 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

| Chemical Shift (δ) ppm | Assignment |

| Data not readily available in summarized format | C2 (C=N) |

| Data not readily available in summarized format | C3a |

| Data not readily available in summarized format | C4 |

| Data not readily available in summarized format | C5 |

| Data not readily available in summarized format | C6 |

| Data not readily available in summarized format | C7 |

| Data not readily available in summarized format | C7a |

Note: ¹³C NMR spectral data for 2-Amino-6-chlorobenzothiazole is available in spectral databases such as PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3415 | Strong | N-H stretch (asymmetric) |

| 3315 | Strong | N-H stretch (symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1640 | Strong | N-H bend |

| 1595, 1530 | Strong | C=C aromatic ring stretch |

| 1490 | Strong | C=N stretch |

| 810 | Strong | C-H out-of-plane bend |

| 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular ion) |

| 186 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 149 | - | [M - Cl]⁺ |

| 122 | - | [M - Cl - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chlorobenzothiazole was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz.

-

Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: A mass spectrometer operating in the Electron Ionization (EI) mode was used.

-

Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like 2-Amino-6-chlorobenzothiazole is depicted in the following diagram.

References

An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzothiazole is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its scaffold is found in compounds investigated for a variety of therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery and development to ensure proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-6-chlorobenzothiazole, complete with experimental protocols and a discussion of its relevance in targeting cellular signaling pathways.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂S | [1] |

| Molecular Weight | 184.65 g/mol | [1] |

| Appearance | Off-white to light beige crystalline powder | [2] |

| Melting Point | 199-201 °C | |

| pKa | 7.59 (pKb) | [2] |

| LogP (Octanol/Water) | 2.49 | [2] |

Solubility Profile

The solubility of 2-amino-6-chlorobenzothiazole is a critical parameter for its use in both chemical synthesis and biological assays. Available data indicates a clear distinction between its solubility in aqueous and organic media.

Qualitative Solubility:

-

Water: Insoluble[2]

-

Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[3]

Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility | Method | Reference |

| Water | Not Specified | log10(S) = -3.12 mol/L | Calculated |

Note: The lack of comprehensive experimental data highlights a knowledge gap and an opportunity for further research to fully characterize this important molecule.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 2-amino-6-chlorobenzothiazole in a given solvent.

Materials:

-

2-Amino-6-chlorobenzothiazole

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-amino-6-chlorobenzothiazole to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of 2-amino-6-chlorobenzothiazole of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2-amino-6-chlorobenzothiazole in the supernatant by interpolating its response on the calibration curve.

-

Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Stability Profile

2-Amino-6-chlorobenzothiazole is reported to be stable under normal temperature and pressure. However, it is incompatible with strong oxidizing agents.[2] Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.

Decomposition Products: Under thermal stress, decomposition can yield hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[2]

Forced Degradation: While specific quantitative data for 2-amino-6-chlorobenzothiazole is not readily available, a general understanding of the stability of the 2-aminobenzothiazole (B30445) scaffold suggests potential degradation pathways under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.

| Stress Condition | Expected Outcome |

| Acid Hydrolysis | Potential for hydrolysis of the amino group or cleavage of the thiazole (B1198619) ring under harsh conditions. |

| Base Hydrolysis | Generally more stable to base than acid, but degradation may occur at high pH and temperature. |

| Oxidation | The amino group and the thiazole ring are susceptible to oxidation, potentially leading to N-oxides or ring-opened products. |

| Photolysis | Exposure to UV light may induce degradation, with the chloro-substituent potentially influencing the photochemical reactivity. |

| Thermal Degradation | As noted, decomposition occurs at high temperatures. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 2-amino-6-chlorobenzothiazole and to develop a stability-indicating analytical method.[4][5][6]

Objective: To evaluate the stability of 2-amino-6-chlorobenzothiazole under various stress conditions and to identify major degradation products.

Materials:

-

2-Amino-6-chlorobenzothiazole

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-amino-6-chlorobenzothiazole in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with acid before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature and analyze at different time intervals.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA or LC-MS method. The method should be capable of separating the parent compound from any degradation products.

Workflow for Forced Degradation Study:

Caption: Forced degradation study workflow.

Relevance in Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target various biological pathways. One of the most significant of these is the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[7]

Numerous studies have demonstrated that derivatives of 2-aminobenzothiazole can act as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase), a key enzyme at the upstream end of this cascade.[8] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).[9]

The interaction of benzothiazole-based inhibitors with PI3K often involves hydrogen bonding with key amino acid residues in the ATP-binding pocket of the enzyme, such as Valine 848 in the hinge region.[8] The 2-amino group and the benzothiazole (B30560) ring system play crucial roles in anchoring the molecule within the active site. The 6-chloro substituent can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity and selectivity for specific PI3K isoforms.

PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:

References

- 1. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Amino-6-chlorobenzothiazole | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-6-chlorobenzothiazole and its Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning therapeutic potential of 2-amino-6-chlorobenzothiazole and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document outlines the core molecular targets, associated signaling pathways, and quantitative efficacy of this promising scaffold. Detailed experimental methodologies and visual representations of complex biological interactions are provided to facilitate further research and development in this area.

Executive Summary

2-Amino-6-chlorobenzothiazole has emerged as a versatile heterocyclic scaffold with a diverse range of biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. Key therapeutic targets identified to date include critical components of cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and EGFR signaling cascades, as well as essential enzymes like urease, carbonic anhydrase, and various kinases. This guide synthesizes the current understanding of these interactions, presenting a comprehensive overview of the therapeutic landscape for this class of compounds.

Anticancer Activity

Derivatives of 2-amino-6-chlorobenzothiazole have shown notable cytotoxic effects against a range of human cancer cell lines, particularly lung (A549) and breast (MCF-7) cancer. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Targeted Signaling Pathways

1.1.1 PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole (B30445) derivatives have been shown to inhibit components of this pathway, with a notable impact on PI3Kγ and PI3Kδ isoforms.[1] Inhibition of this pathway disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

dot

References

In Silico Modeling of 2-Amino-6-chlorobenzothiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 2-amino-6-chlorobenzothiazole and its derivatives, compounds of significant interest in medicinal chemistry. This document outlines the computational approaches used to understand the interactions of these molecules with various biological targets, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways.

Introduction

2-Amino-6-chlorobenzothiazole is a privileged heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][2][3][4] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities, and elucidating their mechanisms of action at a molecular level. This guide delves into the computational techniques and experimental validations that are central to the drug discovery and development pipeline for this class of compounds.

Data Presentation: Physicochemical and Crystallographic Properties

The fundamental properties of 2-amino-6-chlorobenzothiazole are essential for computational modeling and experimental design.

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzothiazole

| Property | Value | Source |

| CAS Number | 95-24-9 | [5][6] |

| Molecular Formula | C₇H₅ClN₂S | [5][6] |

| Molecular Weight | 184.65 g/mol | [5] |

| Melting Point | 199-201 °C | |

| LogP (Octanol/Water Partition Coefficient) | 2.532 | [7] |

| Water Solubility (log10ws) | -3.12 mol/L | [7] |

| SMILES | Nc1nc2ccc(Cl)cc2s1 | [7] |

| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [7] |

Table 2: Single-Crystal X-ray Crystallographic Data for 2-Amino-6-chlorobenzothiazole

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | P b c a | [8] |

| a (Å) | 7.371(2) | [8] |

| b (Å) | 12.015(4) | [8] |

| c (Å) | 17.200(6) | [8] |

| α (°) | 90 | [8] |

| β (°) | 90 | [8] |

| γ (°) | 90 | [8] |

| Volume (ų) | 1523.5(9) | [8] |

| Z | 8 | [8] |

| Calculated Density (g/cm³) | 1.608 | [8] |

In Silico Modeling Methodologies

The exploration of 2-amino-6-chlorobenzothiazole interactions heavily relies on a variety of computational techniques. These methods provide insights into the binding modes, energies, and potential biological targets of the compound and its derivatives.

Molecular Docking

Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. For 2-aminobenzothiazole (B30445) derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key intermolecular interactions.

Commonly Used Software:

-

AutoDock Vina

-

Discovery Studio

-

V-life MDS[9]

Key Interactions Identified through Docking:

-

Hydrogen Bonding: The amino group at the 2-position and the nitrogen atom within the thiazole (B1198619) ring are common hydrogen bond donors and acceptors, respectively. These interactions are frequently observed with amino acid residues in the active sites of target proteins.[1]

-

Hydrophobic Interactions: The aromatic benzothiazole (B30560) core often engages in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-protein complex.[1]

-

π-π Stacking: The aromatic nature of the benzothiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[10]

Target Proteins Investigated:

-

PI3Kγ (Phosphoinositide 3-kinase gamma): Docking studies have been performed on novel 2-aminobenzothiazole derivatives to assess their potential interactions within the ATP binding domain of the PI3Kγ enzyme.[2]

-

Aldose Reductase (ALR2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ): In silico evaluations, including molecular docking, have been conducted on 2-aminobenzothiazole derivatives for their potential as antidiabetic agents by targeting ALR2 and PPAR-γ.[11]

-

DNA Gyrase: Docking studies have been employed to investigate the probable interactions of 2-aminobenzothiazole derivatives with DNA gyrase, a target for antimicrobial agents.[9]

-

Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD): Thiazolo-[2,3-b]quinazolinone derivatives, synthesized from 2-aminobenzothiazoles, have been evaluated against EGFR-TKD using molecular docking simulations.[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For 2-aminobenzothiazole derivatives, QSAR models can help in predicting the activity of novel compounds and in optimizing lead structures.

Workflow for In Silico Analysis

Caption: A generalized workflow for the in silico modeling of 2-amino-6-chlorobenzothiazole derivatives.

Experimental Protocols

The synthesis and characterization of 2-amino-6-chlorobenzothiazole and its derivatives are fundamental steps that precede and validate in silico studies.

Synthesis of 2-Amino-6-chlorobenzothiazole

A common and established method for the synthesis of 2-amino-6-chlorobenzothiazole involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[8]

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

-

Pour the reaction mixture into crushed ice and water.

-

Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution, which will cause the product to precipitate.

-

Filter the precipitate, wash it thoroughly with water, and then dry it.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 2-amino-6-chlorobenzothiazole.[8]

Spectroscopic Characterization

The structural confirmation of synthesized 2-amino-6-chlorobenzothiazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, confirming the arrangement of substituents on the benzothiazole ring system.[2][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H and C=N vibrations.[2][13]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.[2][13]

Workflow for Synthesis and Validation

Caption: A workflow diagram illustrating the synthesis and subsequent structural validation of 2-amino-6-chlorobenzothiazole.

Signaling Pathways and Biological Targets

Derivatives of 2-amino-6-chlorobenzothiazole have been shown to modulate key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, often by targeting the PI3K enzyme.[1]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-amino-6-chlorobenzothiazole derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. It is also a target for anticancer drug development, and some benzothiazole derivatives have shown activity related to this pathway.[1]

Caption: The MAPK signaling cascade and potential points of intervention for benzothiazole derivatives.

Conclusion

The in silico modeling of 2-amino-6-chlorobenzothiazole and its derivatives is a powerful approach in modern drug discovery. By integrating computational methods with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel therapeutic agents. This guide has provided a foundational overview of the key computational techniques, experimental protocols, and biological pathways relevant to this important class of compounds. The continued application of these methodologies holds significant promise for the development of new drugs targeting a range of diseases.

References

- 1. 2-Amino-6-chlorobenzothiazole|High-Purity Research Chemical [benchchem.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Synergistic Effects of Combined Compounds: A Technical Guide for Researchers

Abstract

The concerted action of multiple therapeutic agents often yields outcomes that transcend their individual effects, a phenomenon known as synergy. This technical guide provides an in-depth exploration of synergistic interactions between various classes of compounds, including anticancer agents, antibiotics, and natural products. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, experimental methodologies, and data analysis techniques essential for the robust evaluation of synergistic combinations. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the mechanisms underpinning synergistic effects. The strategic combination of therapeutic agents holds immense promise for enhancing efficacy, reducing toxicity, and overcoming drug resistance.

Introduction to Synergistic Effects

The combination of two or more drugs can result in an effect that is additive, synergistic, or antagonistic. An additive effect is observed when the combined effect is equal to the sum of the individual effects. Antagonism occurs when the combined effect is less than the sum of the individual effects. Synergy, the focus of this guide, is achieved when the combined effect of the compounds is greater than the sum of their individual effects.[1][2] This potentiation allows for the use of lower doses of each agent, potentially reducing dose-related toxicity and minimizing the development of drug resistance.[3]

The quantitative assessment of synergy is crucial for the preclinical and clinical development of combination therapies. Several mathematical models have been developed to define and quantify these interactions, with the most widely accepted being the Loewe additivity and Bliss independence models. These models provide a theoretical framework for determining whether a drug combination is synergistic, additive, or antagonistic.

Quantitative Analysis of Synergy

A rigorous quantitative approach is necessary to demonstrate that the observed effect of a drug combination is greater than what would be expected from the individual potencies of the drugs.[4] This section details the primary models and metrics used to quantify synergy.

Loewe Additivity and Bliss Independence Models

The Loewe additivity model is based on the principle of dose equivalence and assumes that drugs with similar mechanisms of action can be substituted for one another in a dose-dependent manner.[5][6] The isobologram is a graphical representation of the Loewe additivity model, where the doses of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting the single-agent effective doses represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[7]

The Bliss independence model, on the other hand, assumes that the two drugs act through independent mechanisms.[5][8] It calculates the expected combined effect based on the probabilities of each drug acting on its own. Synergy is identified when the observed effect is greater than the probabilistically expected effect.[8]

Combination Index (CI)

The Combination Index (CI), derived from the median-effect principle by Chou and Talalay, is a widely used metric to quantify drug interactions.[1][2] The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth, or IC50), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[1] The interpretation of the CI value is as follows:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism